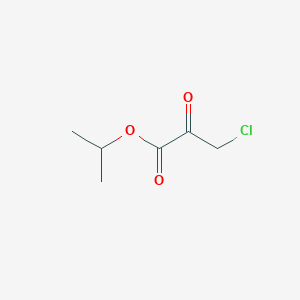![molecular formula C13H5F5O2 B13924942 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid is a fluorinated aromatic compound It is characterized by the presence of five fluorine atoms attached to the biphenyl structure and a carboxylic acid group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pentafluorobenzene derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the biphenyl structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The biphenyl structure allows for coupling reactions to form larger aromatic systems.
Common Reagents and Conditions:
Substitution: Reagents such as halogens, nucleophiles, and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, oxidized or reduced carboxylic acids, and extended aromatic systems.
Aplicaciones Científicas De Investigación
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 2,3,4,5,6-Pentafluorobenzoic acid
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorothiophenol
Comparison: Compared to these similar compounds, 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl structure, which provides additional stability and reactivity. The presence of multiple fluorine atoms further enhances its chemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H5F5O2 |
|---|---|
Peso molecular |
288.17 g/mol |
Nombre IUPAC |
3-(2,3,4,5,6-pentafluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H5F5O2/c14-8-7(9(15)11(17)12(18)10(8)16)5-2-1-3-6(4-5)13(19)20/h1-4H,(H,19,20) |
Clave InChI |
BDSGTFZWTUINMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


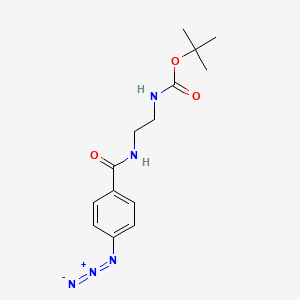

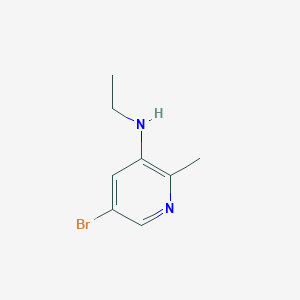
![9H-Pyrido[3,4-b]indole-1,3-dimethanol](/img/structure/B13924886.png)
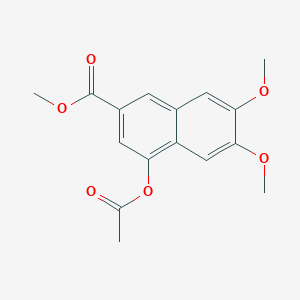
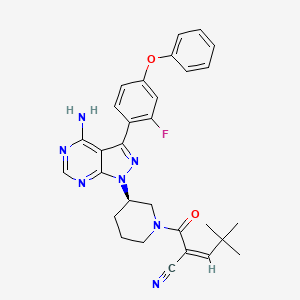
![1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)-](/img/structure/B13924899.png)
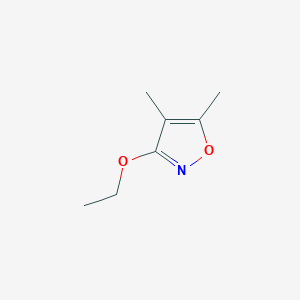

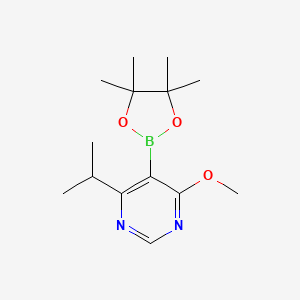
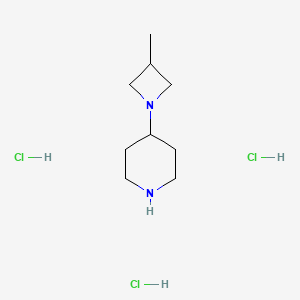
![5-Chloro-7-methylpyrido[3,4-B]pyrazine](/img/structure/B13924946.png)

